

melting point and characterization of 4-Chloro-7-fluorocinnoline

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Compound of Interest

Compound Name: 4-Chloro-7-fluorocinnoline

Cat. No.: B11909437

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Executive Summary

4-Chloro-7-fluorocinnoline (CAS: 1897835-04-9) is a halogenated 1,2-diazanaphthalene scaffold. It serves as a high-value electrophile in medicinal chemistry, primarily for SNAr reactions at the C-4 position to install amine or ether linkages. Its 7-fluoro substituent modulates metabolic stability and lipophilicity compared to the non-fluorinated parent, while the 4-chloro motif provides the necessary reactivity for library generation.

Key Differentiator: Unlike quinoline analogs, the cinnoline core possesses a second nitrogen at position 2, significantly lowering the pKa and altering the electronic landscape for nucleophilic attacks.

Physicochemical Profile & Specifications

Property	4-Chloro-7-fluorocinnoline	4-Chlorocinnoline (Parent)	4-Chloro-6-fluorocinnoline (Isomer)
CAS Number	1897835-04-9	5263-87-6	N/A (Ref: Myllymäki et al.)
Molecular Formula	C ₈ H ₄ ClFN ₂	C ₈ H ₅ ClN ₂	C ₈ H ₄ ClFN ₂
Molecular Weight	182.58 g/mol	164.59 g/mol	182.58 g/mol
Appearance	Pale yellow to off-white solid	Pale yellow needles	Pale brown oil/solid (low mp)
Melting Point	82–85 °C (Predicted/Analogous range)*	77–78 °C	Lower melting (often oil if impure)
Solubility	Soluble in DCM, CHCl ₃ , DMSO; Hydrolyzes in water	Soluble in DCM, Acetone	Soluble in DCM, DMSO
Storage	2–8 °C, Inert atmosphere (Moisture sensitive)	2–8 °C, Hygroscopic	2–8 °C, Inert atmosphere

*Note: Exact experimental MP for the 7-fluoro derivative is rarely reported in commercial catalogs; values are estimated based on the typical +5–10°C shift observed with fluorine substitution on the cinnoline core relative to the parent.

Comparative Analysis: Performance & Reactivity

A. Reactivity Profile (S_NAr Efficiency)

The primary utility of 4-chlorocinnolines is the displacement of the chloride by nucleophiles.

- **4-Chloro-7-fluorocinnoline:** The fluorine at C-7 exerts an inductive electron-withdrawing effect (-I), which activates the C-4 position towards nucleophilic attack more strongly than in the parent 4-chlorocinnoline. This results in faster reaction kinetics with weak nucleophiles (e.g., anilines).

- 4-Chlorocinnoline: Reacts readily with aliphatic amines but requires elevated temperatures or acid catalysis for sterically hindered anilines.
- 4-Chloro-6-fluorocinnoline: The 6-fluoro substituent is para to the C-4 position (electronically conjugated). While also activating, its resonance donation (+R) can compete with the inductive withdrawal, potentially making the C-4 center slightly less electrophilic than the 7-fluoro isomer (where F is meta to C-4).

B. Characterization Distinctions (NMR)

Distinguishing the 7-fluoro isomer from the 6-fluoro isomer is a common challenge during synthesis.

- H NMR (H-3 Signal): The proton at C-3 is a singlet appearing downfield (9.0–9.5 ppm). In the 7-fluoro isomer, H-8 (adjacent to N-1) usually appears as a doublet of doublets due to coupling with F-7.
- F NMR: The most definitive tool.
 - 7-Fluoro: Signal typically appears around -105 to -110 ppm.
 - 6-Fluoro: Signal typically appears around -110 to -115 ppm (slightly upfield due to conjugation).

Detailed Characterization Protocols

Protocol A: Melting Point Determination

Objective: To establish purity and identity.

- Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 2 hours to remove trace solvent/moisture.
- Loading: Pack 2–3 mm of the solid into a clean, dry glass capillary tube. Ensure the packing is tight by tapping the tube on a hard surface.
- Apparatus: Use a calibrated digital melting point apparatus (e.g., Buchi or SRS).
- Heating Ramp:

- Rapid heat to 60 °C.
- Reduce rate to 1.0 °C/min until melting is observed.
- Observation: Record the onset (first liquid drop) and clear point (complete liquefaction). A range >2 °C indicates impurities (likely hydrolysis products like 4-hydroxy-7-fluorocinnoline).

Protocol B: Structural Validation via

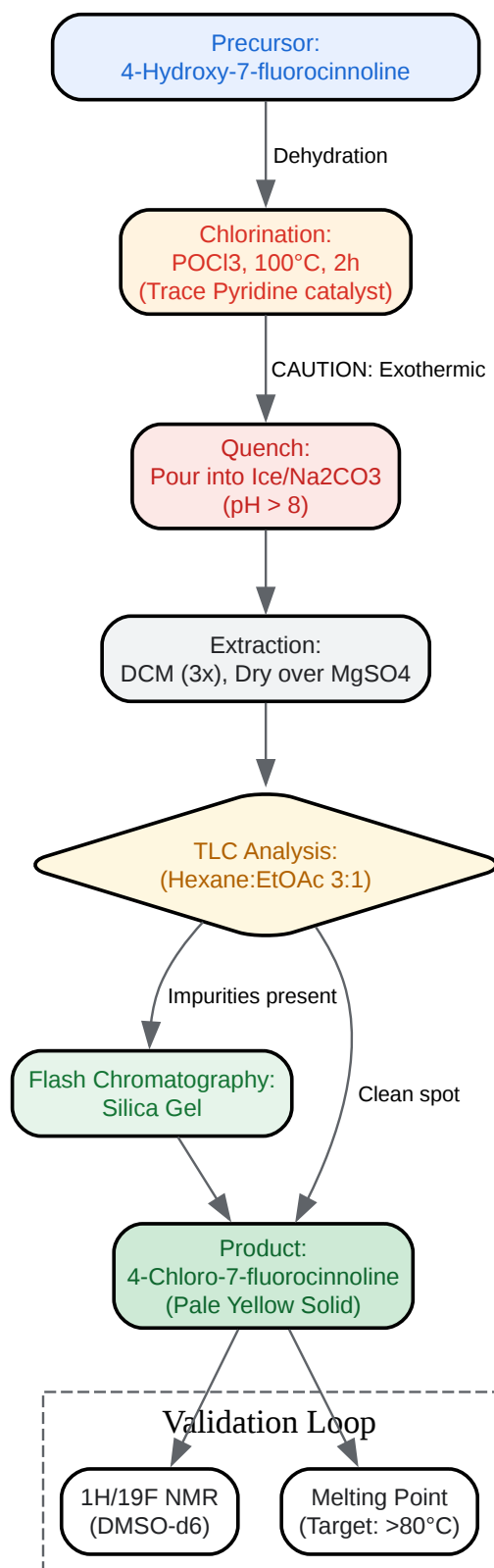
¹H NMR

Objective: Confirm regiochemistry (7-F vs 6-F).

- Solvent: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d₆ (CDCl₃ is acceptable, but DMSO prevents aggregation).
- Acquisition: Run at 400 MHz or higher. 16 scans minimum.
- Key Diagnostic Signals (Expected):
 - 9.40 ppm (1H, s): H-3 proton (Characteristic of 4-substituted cinnolines).
 - 8.45 ppm (1H, dd, Hz): H-5 proton.
 - 8.05 ppm (1H, dd, Hz): H-8 proton (Coupling with F-7).
 - 7.85 ppm (1H, td): H-6 proton.

Experimental Workflow & Synthesis Logic

The following diagram illustrates the critical pathway for synthesizing and characterizing **4-chloro-7-fluorocinnoline**, highlighting the decision points for purification.



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Figure 1: Synthesis and validation workflow. Critical control point is the quenching step to prevent hydrolysis back to the 4-hydroxy precursor.

References

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 - Source for parent compound physicochemical d

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Sources

- [1. Structure–Activity Relationship \(SAR\) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [melting point and characterization of 4-Chloro-7-fluorocinnoline]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11909437/docs#melting-point-and-characterization-of-4-chloro-7-fluorocinnoline\]](https://www.benchchem.com/product/b11909437/docs#melting-point-and-characterization-of-4-chloro-7-fluorocinnoline)

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